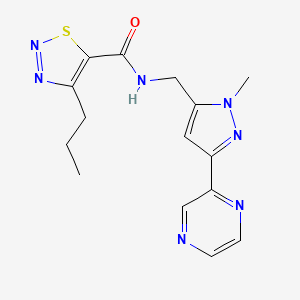

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7OS/c1-3-4-11-14(24-21-19-11)15(23)18-8-10-7-12(20-22(10)2)13-9-16-5-6-17-13/h5-7,9H,3-4,8H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRRTCQMWLAVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC2=CC(=NN2C)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that has attracted significant attention due to its diverse biological activities. This article examines its chemical properties, biological mechanisms, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is known for its broad spectrum of biological activities. Its structure can be represented as follows:

This molecular formula suggests the presence of multiple functional groups that contribute to its biological activity. The thiadiazole moiety is particularly notable for its antimicrobial , anti-inflammatory , and anticancer properties .

Anticancer Activity

Research indicates that compounds with a thiadiazole scaffold exhibit significant anticancer effects. For instance, studies have shown that derivatives of thiadiazole can inhibit cancer cell proliferation in various cancer lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compound has been reported to have an IC50 value lower than that of standard chemotherapeutic agents like cisplatin, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several bacterial strains. In vitro studies have demonstrated that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. For example, it showed significant inhibition rates against Xanthomonas oryzae and Fusarium graminearum at concentrations as low as 100 μg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It has been shown to reduce inflammatory markers in cell lines and animal models, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines. This activity positions it as a candidate for treating conditions characterized by chronic inflammation .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Interaction : It could interact with cellular receptors that modulate inflammatory responses or tumor growth.

- Signal Transduction Pathways : The compound might affect various signaling pathways related to cell survival and apoptosis.

Case Studies

Several case studies highlight the efficacy of this compound:

- Breast Cancer Study : A study involving MDA-MB-231 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups treated with standard chemotherapy .

- Antimicrobial Efficacy : In a comparative study against common pathogens, the compound outperformed traditional antibiotics in inhibiting bacterial growth, showcasing its potential as a new antimicrobial agent .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of the target compound and related analogs:

Table 1: Structural and Molecular Comparison

*Inferred based on structural analogs.

Key Observations

Heterocyclic Diversity :

- The target compound’s pyrazine-pyrazole system distinguishes it from analogs like the pyrrole-pyrazole in or isothiazole in . Pyrazine’s electron-deficient nature may enhance binding to biological targets compared to electron-rich furan in .

- The 1,2,3-thiadiazole ring in the target compound contrasts with the 1,3,4-thiadiazole isomer in , which alters ring strain and electronic distribution.

Substituent Effects :

- The propyl group on the thiadiazole ring is conserved across multiple analogs (), suggesting its role in modulating lipophilicity and membrane permeability.

- Carboxamide linkage : Present in all compounds, this group is critical for hydrogen bonding and solubility.

Molecular Weight and Complexity :

- The target compound’s inferred molecular weight (~358.4 g/mol) places it between smaller analogs like (268.4 g/mol) and bulkier derivatives like (388.5 g/mol). Higher molecular weight in is attributed to the piperidine-furan acryloyl extension, which may impact pharmacokinetics.

Pharmacological and Functional Implications

- Agrochemical Activity: Thiadiazole-carboxamides are known for insecticidal and fungicidal properties. The propyl group may enhance lipid bilayer penetration, as seen in tyclopyrazoflor analogs .

- Drug Discovery : Pyrazine and pyrazole motifs are prevalent in kinase inhibitors and anti-inflammatory agents. The pyrazine-pyrazole hybrid could offer unique target selectivity .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis of thiadiazole-pyrazole hybrids typically involves condensation and alkylation steps. For example:

- Step 1: Prepare the pyrazole core via hydrazine hydrate reaction with diketones (e.g., diethyl oxalate) under basic conditions (NaOMe) .

- Step 2: Functionalize the pyrazole with pyrazine using nucleophilic substitution (e.g., K₂CO₃ in DMF for alkylation) .

- Step 3: Couple the thiadiazole-carboxamide moiety via POCl₃-mediated cyclization of thiosemicarbazides .

- Optimization: Adjust solvent polarity (DMF vs. MeCN) and base strength (K₂CO₃ vs. Cs₂CO₃) to improve yields. Monitor intermediates via TLC and purify via recrystallization (DMSO/water) .

Table 1: Comparison of Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Pyrazole alkylation | K₂CO₃, DMF, RT | 60-75% | |

| Thiadiazole cyclization | POCl₃, 90°C, 3h | 45-65% |

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

- Methodological Answer:

- 1H/13C NMR: Assign pyrazole (δ 6.5–7.5 ppm) and thiadiazole (δ 8.0–8.5 ppm) protons; confirm coupling via NOESY .

- IR: Identify carboxamide (C=O stretch ~1650 cm⁻¹) and thiadiazole (C-S stretch ~680 cm⁻¹) .

- HPLC-MS: Use C18 columns (MeCN/H₂O gradient) to confirm purity (>95%) and molecular ion peaks .

Q. What initial biological screening assays are recommended for evaluating activity?

- Methodological Answer: Prioritize assays based on structural analogs:

- Enzyme inhibition: VEGFR-2 kinase assay (IC₅₀ determination via fluorescence polarization) .

- Antimicrobial screening: Broth microdilution against Gram-positive/negative strains .

- Cytotoxicity: MTT assay on HEK-293 or HepG2 cell lines .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Methodological Answer:

- Substituent variation: Synthesize derivatives with modified pyrazine (e.g., Cl, OMe) or thiadiazole (e.g., ethyl vs. propyl) groups .

- Biological testing: Compare IC₅₀ values across analogs to identify critical substituents (e.g., propyl enhances VEGFR-2 binding) .

- Computational modeling: Perform DFT calculations to correlate electronic properties (HOMO/LUMO) with activity .

Q. How can contradictions in biological assay data (e.g., high in vitro vs. low in vivo activity) be resolved?

- Methodological Answer:

- Pharmacokinetic profiling: Assess solubility (shake-flask method) and metabolic stability (microsomal incubation) .

- Formulation optimization: Use cyclodextrin-based carriers to improve bioavailability in rodent choroidal neovascularization (CNV) models .

- Dose-response studies: Validate efficacy thresholds in multiple species (e.g., murine vs. rabbit CNV) .

Q. What crystallographic strategies are recommended for resolving ambiguous structural features?

- Methodological Answer:

- Data collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .

- Refinement: Apply SHELXL with TWIN/BASF commands for twinned crystals; validate via R-factor convergence (<5%) .

- Validation: Check for voids (PLATON) and hydrogen-bonding consistency (Mercury) .

Q. How can molecular docking studies be designed to predict binding modes with target proteins?

- Methodological Answer:

- Protein preparation: Retrieve VEGFR-2 structure (PDB: 3VO3); optimize via protonation (H++ server) and energy minimization (AMBER) .

- Docking protocol: Use AutoDock Vina with Lamarckian GA (grid size: 60×60×60 Å; exhaustiveness: 100) .

- Validation: Compare predicted poses with co-crystallized ligands (RMSD <2.0 Å) .

Data Contradictions and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.